2-Chloro-1-isobutyl-benzoimidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13ClN2 |
|---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
2-chloro-1-(2-methylpropyl)benzimidazole |
InChI |
InChI=1S/C11H13ClN2/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6,8H,7H2,1-2H3 |
InChI Key |
BYGGXJKBLDKOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1 Isobutyl Benzoimidazole and Its Derivatives
Formation of the Benzimidazole (B57391) Core Structure
The foundational step in synthesizing 2-Chloro-1-isobutyl-benzoimidazole is the creation of the benzimidazole ring system. This is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile.
Condensation Reactions of o-Phenylenediamines with Carboxylic Acid Derivatives or Equivalents
A prevalent and traditional method for forming the benzimidazole core is the Phillips condensation, which involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives, such as esters or acid chlorides. ijariie.com This reaction is typically carried out under acidic conditions and often requires elevated temperatures. ijariie.com For instance, the reaction of o-phenylenediamine with formic acid is a direct route to unsubstituted benzimidazole. jbarbiomed.com
Alternative one-carbon synthons include aldehydes, which have become a popular choice due to their wide availability. beilstein-journals.org The condensation of o-phenylenediamines with various aldehydes can yield a diverse range of 2-substituted benzimidazoles. nih.govorganic-chemistry.orgmdpi.com This reaction can be facilitated by various catalysts, including ammonium (B1175870) chloride, which acts as a benign and commercially available option. nih.gov
In some protocols, the direct use of carboxylic acids is employed. For example, the condensation of o-phenylenediamine with aromatic acids in the presence of ammonium chloride at 80-90°C has been shown to produce 2-substituted benzimidazole derivatives in good yields. ijariie.com
| o-Phenylenediamine Derivative | Carboxylic Acid/Equivalent | Catalyst/Conditions | Product Type |
| o-Phenylenediamine | Formic Acid | Heat | 2-Unsubstituted Benzimidazole |
| o-Phenylenediamine | Benzaldehyde | Ammonium Chloride | 2-Phenyl-1H-benzimidazole |
| o-Phenylenediamine | Aromatic Acids | Ammonium Chloride, 80-90°C | 2-Aryl-1H-benzimidazoles |
| o-Phenylenediamine | Aldehydes | p-Toluenesulfonic acid, solvent-free grinding | 1,2-Disubstituted benzimidazoles nih.gov |
Optimization of Reaction Conditions for Core Cyclization
Optimizing the reaction conditions for the cyclization step is crucial for achieving high yields and purity. The choice of solvent, catalyst, and temperature can significantly impact the outcome. While traditional methods often rely on strong acids and high temperatures, modern approaches have focused on milder and more environmentally friendly conditions. ijariie.comijrar.org
For example, the use of L-proline as an organocatalyst in an aqueous medium under reflux conditions has been demonstrated as an efficient and green method for synthesizing benzimidazole derivatives from o-phenylenediamines and aldehydes. ijrar.org Similarly, lanthanum chloride has been used as an effective catalyst for the one-pot synthesis of 2-substituted benzimidazoles at room temperature. semanticscholar.org
The reaction time can also be significantly reduced through the use of microwave irradiation. beilstein-journals.org In some cases, solvent-free conditions, such as grinding the reactants together, have proven to be effective, offering a simple and efficient protocol. nih.gov
| Catalyst | Solvent | Temperature | Reaction Time | Key Advantage |
| L-Proline | Water | Reflux | - | Green and inexpensive ijrar.org |
| Lanthanum Chloride | Acetonitrile (B52724) | Room Temperature | 2-4 hours | High efficiency semanticscholar.org |
| Erbium(III) triflate | Water | 80°C | 15 minutes | High selectivity beilstein-journals.org |
| p-Toluenesulfonic acid | Solvent-free | Grinding | Short | High efficiency, simple workup nih.gov |
Strategic Introduction of the Isobutyl Group at the N-1 Position
Following the formation of the benzimidazole core, the next critical step is the regioselective introduction of the isobutyl group at one of the nitrogen atoms.
N-Alkylation Approaches Utilizing Alkyl Halides
The most common method for N-alkylation of benzimidazoles involves the use of alkyl halides, such as isobutyl bromide or isobutyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of the benzimidazole ring attacks the electrophilic carbon of the alkyl halide. fao.orglookchem.com The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). nih.govsemanticscholar.org
The reactivity of the alkyl halide plays a role; for instance, less reactive alkyl bromides like butyl bromide may require heating to achieve a clean transformation to the N-1 alkylated product. lookchem.com
Base-Mediated Alkylation Protocols
To facilitate the N-alkylation, a base is generally required to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity. researchgate.net Common bases used for this purpose include potassium carbonate (K2CO3), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). nih.govsemanticscholar.orgresearchgate.net
The choice of base and solvent system can influence the reaction rate and yield. For example, a sustainable method for N-1 alkylation has been developed using an alkaline water-SDS (sodium dodecyl sulfate) system, which enhances the reaction rate by addressing solubility issues. fao.orglookchem.com In some cases, basic ionic liquids like [Bmim]OH have been used as both a catalyst and solvent, offering a green and efficient protocol under solvent-free conditions. researchgate.net Phase-transfer catalysis has also been employed for the N-alkylation of benzimidazoles. researchgate.net
| Alkylating Agent | Base | Solvent | Temperature |
| Alkyl Halide | K2CO3 | Acetonitrile | 40-50°C nih.gov |
| Isobutyl Halide | KOH | Ethanol | Room Temperature - Reflux nih.gov |
| Alkyl Halide | NaOH | Water-SDS | Room Temperature - 60°C fao.orglookchem.com |
| Alkyl Halide | [Bmim]OH | Solvent-free | Room Temperature researchgate.net |
Selective Introduction of the Chloro Substituent at the C-2 Position
The final step in the synthesis of this compound is the selective introduction of a chlorine atom at the C-2 position of the benzimidazole ring.
A common precursor for this transformation is the corresponding 2-benzimidazolinone (or benzimidazol-2-one). This intermediate can be prepared by reacting o-phenylenediamine with urea (B33335). semanticscholar.org The 2-benzimidazolinone is then treated with a chlorinating agent, such as phosphoryl chloride (POCl3) or phosphorus oxychloride, to replace the carbonyl oxygen with a chlorine atom. semanticscholar.orgprepchem.com This reaction is typically performed at elevated temperatures. prepchem.com
An alternative route involves the reaction of 1,3-dihydro-benzimidazol-thiones with chlorine gas in an organic solvent, which can also yield the 2-chloro-benzimidazole derivative. google.com
It is also possible to synthesize 2-chloromethyl benzimidazole by reacting benzene-1,2-diamine with 2-chloroacetic acid in the presence of hydrochloric acid, followed by alkalization. nih.gov This intermediate can then be N-alkylated.
The direct C-H chlorination of an N-alkylated benzimidazole at the C-2 position is a less common but emerging strategy. While methods for site-selective aliphatic C-H chlorination exist, their application to heteroaromatic C-H bonds is an area of ongoing research. researchgate.netnih.gov
Halogenation of Precursor 2-Substituted Benzimidazoles
A primary and direct method for introducing a chlorine atom at the 2-position of the benzimidazole ring is through the halogenation of a suitable precursor. This typically involves the conversion of a 2-hydroxy (or its tautomeric 2-one) or 2-mercapto (or its tautomeric 2-thione) benzimidazole to the desired 2-chloro derivative.
The reaction of 1,3-dihydro-benzimidazol-2-ones with dehydrating and chlorinating agents like phosphorus oxychloride (POCl₃) is a well-established method for synthesizing 2-chlorobenzimidazoles. niscpr.res.ingoogle.comsemanticscholar.orgprepchem.com For instance, 1,3-dihydro-benzimidazol-2-one can be heated with POCl₃, sometimes with a catalytic amount of an acid like hydrochloric acid or phenol, to yield 2-chlorobenzimidazole (B1347102). niscpr.res.insemanticscholar.orgprepchem.com This transformation is a key step in the synthesis of various functionalized benzimidazoles. The general scheme for this reaction is the conversion of the amide-like C=O group into a chloro-imine C-Cl group.
Similarly, 1,3-dihydro-benzimidazole-2-thiones serve as effective precursors. These can be reacted with chlorine in an organic solvent, optionally in the presence of aqueous hydrochloric acid or hydrogen chloride, at temperatures ranging from -10 °C to +50 °C to produce 2-chloro-benzimidazole derivatives. google.com This method offers a direct route to the target compound from a readily available starting material. The reaction of 2-mercaptobenzimidazole (B194830) with reagents like N-bromosuccinimide (NBS) can also lead to functionalized benzimidazoles, although the regioselectivity can be influenced by the reaction conditions. rsc.orgnih.gov
Indirect Synthetic Routes to 2-Chlorobenzimidazole Analogs
Indirect methods provide alternative pathways to 2-chlorobenzimidazoles, often starting from different precursors or involving multi-step sequences. One such approach involves the reaction of 2-bromo-imidazoles with hydrogen chloride. google.com This halogen exchange reaction can be used to convert a 2-bromo-benzimidazole derivative into its 2-chloro counterpart. However, the yields for this particular transformation can be relatively low. google.com
Another indirect route involves the cyclization of N-(2-iodoaryl)benzamidines. This intramolecular C-N cross-coupling reaction, mediated by a base like potassium carbonate in water, provides a metal-free approach to the benzimidazole core. mdpi.com While this method directly synthesizes the benzimidazole ring, subsequent chlorination at the 2-position would be required to obtain the target compound.
Furthermore, the synthesis of 2-chlorobenzimidazole can be achieved from o-phenylenediamine and a suitable one-carbon source that already contains or can be converted to the chloro-substituted imidazole (B134444) ring. For example, the condensation of o-phenylenediamine with chloroacetic acid can lead to the formation of a 2-chloromethyl-1H-benzimidazole, which can then be further modified. ijsrst.com
Advanced Synthetic Strategies for Diversification of this compound Analogs
To improve efficiency, yield, and environmental friendliness, a number of advanced synthetic strategies have been developed for the synthesis and diversification of benzimidazole derivatives.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often improving yields compared to conventional heating methods. benthamdirect.comwisdomlib.orgnih.gov This technique has been successfully applied to the synthesis of various benzimidazole derivatives. benthamdirect.commdpi.comingentaconnect.comnih.gov The key advantages of microwave irradiation include rapid and uniform heating, which can lead to cleaner reactions with fewer byproducts. wisdomlib.org For instance, the condensation of o-phenylenediamines with aldehydes can be achieved in minutes with high yields under microwave irradiation, often without the need for a catalyst. benthamdirect.com This rapid and efficient method is well-suited for creating libraries of benzimidazole analogs for further functionalization.
| Catalyst/Conditions | Reactants | Product | Reaction Time | Yield (%) | Reference |
| Microwave, Catalyst-free | o-phenylenediamines, aldehydes | Benzimidazole derivatives | 5-10 min | 94-98 | benthamdirect.com |
| Microwave, Er(OTf)₃ (1 mol%) | N-phenyl-o-phenylenediamine, benzaldehyde | 1,2-disubstituted benzimidazoles | 5-10 min | 86-99 | mdpi.com |
| Microwave, Alumina | o-phenylenediamine, substituted aldehydes | Benzimidazole derivatives | Not specified | Moderate to good | rjptonline.org |
| Microwave | o-phenylenediamine, isonicotinic acid, SiO₂/H₂SO₄ | Benzimidazole derivatives | Not specified | Not specified | rasayanjournal.co.in |
Green Chemistry Approaches in Benzimidazole Synthesis
Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. ijarsct.co.inchemmethod.com In the context of benzimidazole synthesis, this has led to the development of more environmentally benign methods. ijpdd.org These approaches often involve the use of greener solvents like water or ionic liquids, or even solvent-free conditions. chemmethod.comijpdd.org The use of heterogeneous catalysts that can be easily recovered and reused is another key aspect of green benzimidazole synthesis. rsc.org For example, engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) has been used as a highly stable and reusable catalyst for the one-pot synthesis of benzimidazole derivatives at ambient temperature. rsc.org These green methods not only reduce the environmental impact but can also offer economic benefits through reduced waste and energy consumption. ijarsct.co.inijpdd.org
One-Pot Reaction Sequences for Enhanced Efficiency
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource savings. organic-chemistry.org Several one-pot procedures have been developed for the synthesis of 2-substituted benzimidazoles. rasayanjournal.co.inrsc.orgorganic-chemistry.orgbeilstein-journals.orgbohrium.com A notable example is the condensation of o-phenylenediamines with aldehydes in the presence of an oxidizing agent like hydrogen peroxide and an acid, which provides a simple and efficient route to 2-substituted benzimidazoles at room temperature. organic-chemistry.org Another efficient one-pot synthesis involves the use of triphenylbismuth (B1683265) dichloride to promote the desulfurization of thioamides and subsequent cyclization with o-phenylenediamines to form 2-substituted benzimidazoles. beilstein-journals.org
| Method | Reactants | Catalyst/Reagent | Key Features | Reference |
| One-pot condensation | o-phenylenediamines, aryl aldehydes | H₂O₂, HCl | Room temperature, short reaction time, high yields | organic-chemistry.org |
| One-pot condensation | o-phenylenediamine, aromatic acid | NH₄Cl | Economically viable, green | rasayanjournal.co.in |
| Desulfurization/Cyclization | o-phenylenediamines, thioamides | Triphenylbismuth dichloride | Mild conditions | beilstein-journals.org |
| Condensation | o-phenylendiamine derivatives, aromatic aldehydes | NH₄OAc | Mild conditions, low cost, high selectivity | bohrium.com |
Transition Metal-Catalyzed Transformations for Benzimidazole Derivatization
Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com In the context of benzimidazoles, transition metal catalysts, particularly those based on palladium, copper, nickel, and rhodium, are widely used for their derivatization. mdpi.commdpi.comrsc.org These catalysts can facilitate C-H activation, allowing for the direct functionalization of the benzimidazole core. For example, palladium and copper catalysts have been employed for the direct alkenylation of azoles, including benzimidazoles, with alkenyl halides. mdpi.com Nickel-catalyzed C-H arylation and vinylation at the C-2 position of benzimidazoles have also been reported. researchgate.net These methods provide powerful tools for introducing a wide range of substituents onto the benzimidazole scaffold, enabling the synthesis of diverse libraries of analogs for various applications. Theoretical studies have also been conducted to understand the mechanisms of these transition metal-catalyzed reactions, which can aid in the development of more efficient catalytic systems. rsc.org
| Catalyst System | Transformation | Substrates | Key Features | Reference |
| Pd/Cu bimetallic | Direct alkenylation | Benzimidazoles, alkenyl halides | Moderate to good yields | mdpi.com |
| Ni(OTf)₂/bis-phosphine | C-H arylation/vinylation | Benzimidazoles, phenol/enol carbamates | Functionalization at C-2 position | researchgate.net |
| Ni(COD)₂/AlMe₃ | Alkylation | Benzimidazoles, styrenes | Linear selective alkylation | mdpi.com |
| Cu(OAc)₂ or [PdCl₂(PhCN)₂] | C-H activation/C-N bond formation | Amidines | Synthesis of benzimidazole core | rsc.org |
Reaction Mechanisms and Reactivity Profiles of 2 Chloro 1 Isobutyl Benzoimidazole
Nucleophilic Substitution Reactions at the C-2 Chloro Position
The chlorine atom at the C-2 position of the benzimidazole (B57391) ring is susceptible to nucleophilic substitution, a class of reactions where a nucleophile displaces a leaving group. byjus.com In this case, the chloride ion acts as the leaving group. These reactions are fundamental to the derivatization of the 2-chloro-1-isobutyl-benzoimidazole core, allowing for the introduction of a wide array of functional groups.
The reaction of this compound with various nucleophiles typically proceeds through a nucleophilic substitution mechanism. byjus.com The electron-rich nucleophile attacks the electrophilic C-2 carbon, leading to the displacement of the chloride ion.
Hydrazines: The reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 2-hydrazinyl-1-isobutyl-benzoimidazole. nih.govresearchgate.net In some cases, unexpected reductions of similar 2-(1-chloroethyl)benzimidazoles to 2-ethylbenzimidazoles by hydrazine have been observed, suggesting complex reaction pathways may be possible. researchgate.net
Amines: Aromatic and aliphatic amines can react with the C-2 chloro position to form the corresponding 2-amino-1-isobutyl-benzoimidazole derivatives. researchgate.net This reaction is often carried out in the presence of a base to neutralize the HCl generated.
Alkoxides: Treatment with alkoxides, such as sodium ethoxide, results in the formation of 2-alkoxy-1-isobutyl-benzoimidazole. These reactions are a common method for introducing ether linkages at the C-2 position. rsc.org
Thiols: Thiols can displace the C-2 chlorine to yield 2-thioether-1-isobutyl-benzoimidazole derivatives. For instance, reaction with a thiol in the presence of a base would lead to the formation of a C-S bond. The related compound, 5-chloro-1-isobutyl-1H-benzimidazole-2-thiol, highlights the reactivity of the C-2 position towards sulfur nucleophiles. scbt.com
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydrazine | Hydrazine hydrate | 2-Hydrazinyl-1-isobutyl-benzoimidazole |
| Amine | Aniline | 2-Anilino-1-isobutyl-benzoimidazole |
| Alkoxide | Sodium ethoxide | 2-Ethoxy-1-isobutyl-benzoimidazole |
| Thiol | Ethanethiol | 2-(Ethylthio)-1-isobutyl-benzoimidazole |
The presence of the isobutyl group at the N-1 position influences the reactivity of the C-2 chloro position. Alkyl groups are generally electron-donating, which can increase the electron density at the C-2 carbon, potentially making it less electrophilic and thus slightly less reactive towards nucleophiles compared to an unsubstituted benzimidazole. However, the steric bulk of the isobutyl group can also play a role, potentially hindering the approach of bulky nucleophiles. utexas.edu
Reactivity at the Benzimidazole Nitrogen Atoms (N-1 and N-3)
The benzimidazole ring contains two nitrogen atoms, N-1 and N-3. In this compound, the N-1 position is already substituted. The remaining N-3 nitrogen atom possesses a lone pair of electrons and is a key site for further chemical transformations.
Alkylation: The N-3 nitrogen can be alkylated using various alkylating agents, such as alkyl halides. researchgate.net This reaction would result in the formation of a quaternary benzimidazolium salt. For instance, reaction with methyl iodide would yield 2-chloro-1-isobutyl-3-methyl-1H-benzimidazol-3-ium iodide.
Acylation: Acylation of the N-3 nitrogen can be achieved using acylating agents like acid chlorides or anhydrides in a Friedel-Crafts-type reaction, although these are more typical for aromatic rings. libretexts.org Direct acylation on the nitrogen would lead to the formation of an acylium ion intermediate.
The basic nature of the N-3 nitrogen atom allows for protonation and salt formation. byjus.com
Protonation: In the presence of an acid, the N-3 nitrogen can be protonated to form a benzimidazolium cation. This equilibrium is dependent on the pKa of the benzimidazole derivative and the strength of the acid.
Salt Formation: The protonated species can exist as a stable salt with the corresponding counter-anion. For example, treatment with hydrochloric acid would yield 2-chloro-1-isobutyl-1H-benzimidazol-3-ium chloride.
Electrophilic Aromatic Substitution Reactions on the Fused Benzene (B151609) Ring
Common electrophilic aromatic substitution reactions include: youtube.com
Nitration: Introduction of a nitro group (-NO2).
Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. libretexts.orgucalgary.ca
The specific conditions required for these reactions and the resulting regioselectivity would depend on the nature of the electrophile and the reaction conditions employed.
Stability and Degradation Pathways of the Benzimidazole Core
The benzimidazole ring system is generally characterized by its high stability, a feature attributed to its aromatic nature. However, the substituents on the ring can significantly influence its susceptibility to degradation under various conditions.
The stability of the this compound core under oxidative and reductive conditions is a critical factor in its potential applications. While specific studies on this exact molecule are limited, the reactivity of related benzimidazole derivatives provides valuable insights.
Oxidative Stability:
The benzimidazole ring itself is relatively resistant to oxidation. However, the isobutyl group attached to the nitrogen atom presents a potential site for oxidative attack. Research on analogous 2-benzyl benzimidazoles has shown that the methylene (B1212753) bridge of the benzyl (B1604629) group can be oxidized under aerobic conditions in the presence of a base to form the corresponding 2-benzoyl benzimidazole (a ketone). nih.gov This suggests that the isobutyl group in this compound could potentially undergo oxidation, leading to the formation of corresponding ketones or carboxylic acids upon further oxidation.
The presence of the electron-withdrawing chloro group at the 2-position can also influence the electron density of the benzimidazole system, potentially affecting its interaction with oxidizing agents. Studies on the degradation of other chlorinated aromatic compounds, such as 2-chlorobiphenyl, have shown that oxidative degradation can occur, often initiated by the generation of highly reactive hydroxyl radicals. nih.gov In such processes, both hydroxylation of the aromatic ring and cleavage of the carbon-chlorine bond can occur. nih.gov
Bacterial degradation of benzimidazole-based anthelmintics like albendazole (B1665689) has been observed, with oxidation being one of the transformation pathways, leading to sulfoxide (B87167) and sulfone metabolites. nih.gov This highlights that biological systems can employ oxidative routes for benzimidazole degradation.
Reductive Stability:
The this compound molecule possesses sites susceptible to reduction. The chloro substituent at the 2-position is a primary target for reductive dehalogenation. This process would lead to the formation of 1-isobutyl-benzoimidazole. Studies on the degradation of chlorinated aromatic compounds often report reductive dechlorination as a key degradation pathway, for instance, in the case of 2-chlorobiphenyl. nih.gov
The benzimidazole ring itself can also undergo reduction under certain conditions, although this typically requires harsh reagents. The stability of the aromatic system makes complete reduction of the ring challenging.
Table 1: Potential Oxidative and Reductive Degradation Products of this compound
| Condition | Potential Reaction | Potential Product(s) |
| Oxidative | Oxidation of isobutyl group | 2-Chloro-1-(2-methyl-1-oxopropyl)-benzoimidazole, 2-Chloro-1-(carboxy)-benzoimidazole |
| Hydroxylation of benzene ring | Hydroxylated derivatives of this compound | |
| Reductive | Dehalogenation | 1-Isobutyl-benzoimidazole |
| Ring reduction | Dihydro- and tetrahydro-benzoimidazole derivatives |
While the benzimidazole core is generally stable, the imidazole (B134444) portion of the ring can undergo cleavage under specific and often forcing conditions.
One documented pathway for imidazole ring opening in N-substituted benzimidazoles is through excessive N-alkylation. acs.org The formation of a quaternary benzimidazolium salt can render the imidazole ring susceptible to nucleophilic attack and subsequent cleavage. For instance, the reaction of benzimidazole with excess benzyl chloride can lead to the formation of a ring-opened product, 2-benzylamino-N-benzyl-N-ethoxycarbonylphenylcarbonylaniline, alongside the expected N-benzylated products. researchgate.net This suggests that under certain synthetic or environmental conditions involving alkylating agents, the integrity of the imidazole ring in this compound could be compromised.
Oxidative cleavage is another potential degradation route. Studies on the related benzothiazole (B30560) ring system have demonstrated that oxidation with agents like magnesium monoperoxyphthalate can lead to the opening of the thiazole (B1198619) ring to form an acylamidobenzene sulfonate ester. scholaris.caresearchgate.net A similar oxidative mechanism could potentially lead to the cleavage of the imidazole ring in this compound, likely proceeding through an N-oxide intermediate. beilstein-journals.org The initial step would likely involve oxidation of one of the imidazole nitrogen atoms, followed by rearrangement and cleavage of the C-N bonds.
Hydrolytic cleavage of the imidazole ring is also a possibility, particularly at extreme pH values and elevated temperatures. The presence of the chloro group at the 2-position, a position analogous to the carbonyl group in a urea (B33335) derivative, could potentially facilitate hydrolytic attack, although this is generally a slow process for benzimidazoles. instras.com
Structure Activity Relationship Sar Studies and Mechanistic Insights for 2 Chloro 1 Isobutyl Benzoimidazole Analogs
Influence of the N-1 Isobutyl Substituent on Interactions with Biological Targets
Substitutions at the N-1 position of the benzimidazole (B57391) ring are a critical determinant of biological activity. nih.govnih.gov The introduction of an alkyl group, such as isobutyl, significantly modifies the physicochemical properties of the parent molecule, impacting its interaction with therapeutic targets.
The isobutyl group at the N-1 position introduces significant steric bulk. This steric hindrance can profoundly influence how the molecule binds to a biological target. researchgate.netunina.it The size and shape of the isobutyl substituent can prevent the molecule from fitting into certain binding pockets, thereby conferring selectivity. researchgate.net Conversely, this same steric effect can promote a more favorable binding conformation by restricting the rotational freedom of the molecule, which can lead to enhanced potency and selectivity. unina.it The branched nature of the isobutyl group, compared to a linear chain like n-butyl, creates a more pronounced steric shield. This can affect the accessibility of nearby functional groups and alter the population of different conformational states of the molecule. unina.itacs.org The principle of minimal steric interaction suggests that the molecule will adopt a conformation that minimizes these steric repulsions, which in turn dictates its preferred binding mode with a receptor. unina.it
A primary consequence of adding an N-1 isobutyl group is the increase in the molecule's lipophilicity, or its ability to dissolve in fats and lipids. This property is crucial for a drug's ability to cross biological membranes, such as the cell membrane, to reach its intracellular target. By enhancing lipophilicity, the isobutyl substituent can improve the pharmacokinetic profile of the compound, leading to better absorption and distribution.
This increased lipophilicity has direct mechanistic implications. For instance, in the context of antimicrobial agents, improved membrane permeability can lead to higher intracellular concentrations of the drug, enhancing its efficacy. nih.gov The ability to penetrate the lipid membranes of pathogens or cancer cells is a key step in the mechanism of action for many benzimidazole-based therapeutic agents.
Impact of the C-2 Chloro Group on Receptor Binding and Enzyme Inhibition Mechanisms
The C-2 position is another key site for substitution on the benzimidazole ring that significantly influences biological activity. nih.govnih.gov The presence of a chloro group at this position imparts specific electronic and interactive properties.
The chlorine atom at the C-2 position acts as an electron-withdrawing group. This electronic effect modifies the electron density distribution across the entire benzimidazole ring system. The C-2 carbon, to which the chlorine is attached, becomes more electrophilic. This can make the compound more susceptible to nucleophilic attack, a reaction that is sometimes involved in the mechanism of action of certain drugs. derpharmachemica.com Furthermore, the altered electronic environment can influence the pKa of the benzimidazole nitrogen atoms, affecting the molecule's ionization state at physiological pH and its ability to form hydrogen bonds or ionic interactions with target receptors. The natural bond orbital (NBO) analysis of similar metal-complexed benzimidazoles shows that substitutions can significantly alter the natural charges on the ring's nitrogen atoms, which in turn affects their interaction with other molecules. sapub.org
A chlorine atom can participate in a specific, non-covalent interaction known as a halogen bond. This is an attractive interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on a biological macromolecule, such as an oxygen, nitrogen, or sulfur atom found in amino acid residues of proteins. The ability to form these halogen bonds can provide an additional point of specific interaction with a target, enhancing binding affinity and selectivity. While direct evidence for halogen bonding in 2-Chloro-1-isobutyl-benzoimidazole is specific to its target, the potential for such interactions is a recognized factor in the binding of halogenated compounds to biological receptors and enzymes.
Role of Benzene (B151609) Ring Substituents (C-4, C-5, C-6, C-7) in Mechanistic Activity Modulation
Substituents on the fused benzene ring of the benzimidazole scaffold, particularly at the C-5 and C-6 positions, play a crucial role in modulating biological activity. nih.govnih.gov The nature of these substituents, whether they are electron-donating or electron-withdrawing, bulky or small, can fine-tune the compound's efficacy and selectivity.
For example, studies on various benzimidazole derivatives have shown that introducing specific groups at these positions can drastically alter their anti-inflammatory, anticancer, or antimicrobial properties. nih.gov A nitro group (NO₂) at the C-5 position has been shown to result in pronounced activity in certain series of benzimidazole compounds, whereas a methyl (CH₃) or amino (NH₂) group at the same position can lead to a complete loss of activity. nih.gov This highlights the sensitivity of the biological target to the electronic and steric properties of this region of the molecule. The presence of halogen atoms like bromo or chloro at the C-5 and C-6 positions has also been linked to potent biological activity. nih.gov
The following table summarizes research findings on the impact of various substituents on the biological activity of benzimidazole analogs.
| Compound Class | Position(s) | Substituent(s) | Observed Effect on Activity |
| N-acridin-9-yl-4-benzimidazo-2-ylbenzamides | C-5 | Nitro (NO₂) | Pronounced anti-inflammatory & CDK-inhibitory activity. nih.gov |
| N-acridin-9-yl-4-benzimidazo-2-ylbenzamides | C-5 | Amino (NH₂) or Methyl (CH₃) | Complete loss of anti-inflammatory & CDK-inhibitory activity. nih.gov |
| Naphthimidazoles | C-2 | 4-methoxyphenyl | Favorable anti-inflammatory activity. nih.gov |
| Naphthimidazoles | C-2 | Chloro- or hydroxy-substituted phenyl | Reduced anti-inflammatory activity. nih.gov |
| Quinoline-benzimidazole Hybrids | Benzoyl Moiety | Fluoro (-F), Chloro (-Cl), Methyl (-CH₃) | Leads to very active compounds. nih.gov |
Analysis of Electron-Withdrawing versus Electron-Donating Group Contributions
The electronic properties of substituents on the benzimidazole ring play a pivotal role in determining the biological activity of its analogs. The interplay of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can profoundly affect the molecule's interaction with its biological targets. studypug.com
Generally, EWGs pull electron density away from the core structure, while EDGs increase electron density. studypug.com In the context of this compound, the chloro group at the C2 position acts as an electron-withdrawing group. This property can influence the molecule's reactivity and its ability to form interactions with target proteins. For instance, in some series of benzimidazole derivatives, the presence of an EWG has been shown to be favorable for certain biological activities. mdpi.comresearchgate.net Conversely, in other cases, electron-donating groups at specific positions have been found to enhance potency. mdpi.comnih.gov
The isobutyl group at the N1 position is a weakly electron-donating alkyl group. studypug.com Substitutions at the N1 position of the benzimidazole nucleus are known to greatly influence anti-inflammatory activity, with various heterocyclic and alkyl substitutions leading to effective agents. mdpi.com The presence of a benzyl (B1604629) group at the N-1 position has been noted to enhance anti-inflammatory action in some studies. mdpi.com
Table 1: Effect of Substituent Electronic Properties on the Biological Activity of Benzimidazole Analogs
| Position | Substituent Type | General Effect on Activity | Reference |
| C2 | Electron-Withdrawing Group (e.g., -Cl, -NO2) | Can be favorable for certain activities. | mdpi.comresearchgate.net |
| C2 | Phenyl-substituted groups | Often improves pharmacological activity. | researchgate.net |
| N1 | Alkyl/Benzyl Group | Can enhance anti-inflammatory action. | mdpi.com |
| C5/C6 | Electron-Withdrawing Group (e.g., -NO2) | Can be more active than electron-donating groups. | mdpi.com |
| C5/C6 | Electron-Donating Group (e.g., -OCH3) | Can lead to lower potency in some cases. | mdpi.com |
Computational and In Silico Approaches to SAR Elucidation
Computational methods are invaluable tools for understanding the structure-activity relationships of drug candidates, including benzimidazole derivatives. These approaches provide insights into the molecular properties that govern biological activity and guide the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzimidazole derivatives, QSAR models have been developed to predict their activity against various targets. These models often use a combination of physicochemical, electronic, steric, and structural descriptors. nih.gov
Pharmacophore Mapping and Ligand-Based Design
Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov For benzimidazole derivatives, pharmacophore models have been generated for various targets, often including features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. researchgate.net
A hypothetical pharmacophore model for a target of this compound might include:
A hydrophobic pocket that accommodates the isobutyl group.
A feature that interacts favorably with the electron-withdrawing chloro group, such as a hydrogen bond donor from the protein.
An aromatic feature corresponding to the benzimidazole ring itself.
Ligand-based design uses the information from active compounds to design new molecules with improved properties. By understanding the key pharmacophoric features, medicinal chemists can rationally modify the structure of this compound to enhance its activity.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Docking studies of benzimidazole derivatives have provided valuable insights into their binding modes with various proteins. nih.govnih.govbohrium.com These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are crucial for binding affinity. researchgate.net
For this compound, a molecular docking simulation could predict how it fits into the active site of a target protein. The isobutyl group would likely occupy a hydrophobic pocket, while the chloro group could form halogen bonds or other specific interactions. The benzimidazole ring itself can participate in π-π stacking interactions with aromatic amino acid residues. researchgate.net The results of such simulations can guide the design of analogs with improved binding affinity. nih.gov
Molecular Dynamics Simulations (MDS) for Binding Stability and Conformational Dynamics
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.govnih.gov By simulating the movements of atoms, MDS can assess the stability of the binding pose predicted by molecular docking and explore the conformational changes that may occur upon ligand binding. nih.govfrontiersin.org
An MDS study of the this compound-protein complex could reveal:
The stability of the key interactions identified in docking studies.
The flexibility of the ligand and the protein in the bound state.
The role of water molecules in mediating ligand-protein interactions.
These simulations can provide a more realistic picture of the binding event and help to refine the understanding of the structure-activity relationship. nih.govsemanticscholar.org
Advanced Analytical Methodologies for Characterization of 2 Chloro 1 Isobutyl Benzoimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. In the case of 2-Chloro-1-isobutyl-benzoimidazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring and the aliphatic protons of the isobutyl group.
The aromatic region would likely display a complex multiplet pattern for the four protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the chloro group and the imidazole (B134444) ring. The isobutyl group would exhibit characteristic signals: a doublet for the two equivalent methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the nitrogen atom. The integration of these signals would correspond to the number of protons in each environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.20 - 7.80 | m |
| N-CH₂ | ~4.10 | d |
| CH(CH₃)₂ | ~2.20 | m |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum would reveal signals for each of the 11 unique carbon atoms.
The spectrum would show signals for the carbon atoms of the benzimidazole core, with the carbon atom attached to the chlorine (C2) appearing at a characteristic downfield shift. The aromatic carbons would resonate in the typical range of 110-145 ppm. The isobutyl group carbons would appear in the aliphatic region of the spectrum, with the methylene carbon attached to the nitrogen atom showing a downfield shift compared to the other aliphatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~152 |
| Aromatic C | 110 - 145 |
| N-CH₂ | ~50 |
| CH(CH₃)₂ | ~28 |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to confirm the molecular weight and to study its fragmentation pattern, which can provide structural information. The molecular formula of the compound is C₁₁H₁₃ClN₂.
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of the chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom. Common fragmentation pathways for benzimidazole derivatives often involve the cleavage of the substituent groups from the benzimidazole core. For this compound, fragmentation could involve the loss of the isobutyl group or the chlorine atom.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) |
|---|---|
| [M]⁺ | 208.07 |
| [M+2]⁺ | 210.07 |
| [M-C₄H₉]⁺ | 151.02 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, C=N and C=C stretching vibrations from the benzimidazole ring, and the C-Cl stretching vibration. The absence of an N-H stretching band would confirm the substitution at the N1 position of the benzimidazole ring.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 2960 |
| C=N stretch | 1610 - 1650 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch | 1250 - 1350 |
Note: These are predicted values based on characteristic absorption ranges for these functional groups.
Elemental Analysis for Compositional Verification
Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. For this compound (C₁₁H₁₃ClN₂), elemental analysis is used to determine the percentage by mass of carbon, hydrogen, nitrogen, and chlorine. The experimentally determined percentages are then compared with the theoretically calculated values to verify the empirical formula of the compound.
Table 5: Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 63.31 |
| Hydrogen (H) | 6.28 |
| Chlorine (Cl) | 16.99 |
X-Ray Diffraction Studies for Crystalline Structure Elucidation
It is anticipated that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. The crystal packing would likely be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···π interactions. The isobutyl group, being flexible, might adopt various conformations within the crystal lattice. A full single-crystal X-ray diffraction analysis would be required to definitively determine its crystal structure, including bond lengths, bond angles, and unit cell parameters.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
The rigorous quality control of this compound necessitates the use of advanced chromatographic techniques to ensure the purity of the final product and to monitor the progress of its synthesis. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are indispensable tools in the analytical characterization of this compound and its synthetic intermediates.
Thin-Layer Chromatography (TLC) is a fundamental technique for the real-time monitoring of the N-alkylation of 2-chlorobenzimidazole (B1347102) with an isobutyl halide. The progress of the reaction can be visualized by spotting the reaction mixture on a TLC plate, typically silica gel 60 F254, and eluting with a suitable mobile phase. A common solvent system for such reactions is a mixture of ethyl acetate and hexane. The starting materials and the product, this compound, will have different retention factors (Rf), allowing for a clear visual assessment of the conversion of reactants to the product. Visualization can be achieved under UV light at 254 nm, where the benzimidazole ring will quench the fluorescence of the plate, appearing as dark spots.
For the quantitative assessment of purity and the detection of impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. A validated RP-HPLC method can provide detailed information on the purity of this compound, including the presence of any starting materials, by-products, or degradation products.
A representative RP-HPLC method for the analysis of this compound would utilize a C18 stationary phase. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component, such as water with 0.1% formic acid, and an organic modifier, like acetonitrile (B52724). The formic acid helps to ensure good peak shape by protonating any residual silanol groups on the stationary phase and the basic nitrogen atoms of the benzimidazole ring.
The following table outlines a typical set of conditions for an RP-HPLC method for the purity assessment of this compound:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Under these conditions, this compound would be well-retained and elute as a sharp peak. Potential impurities, such as the unreacted 2-chlorobenzimidazole, would likely elute earlier due to its higher polarity. The retention time and peak area from the chromatogram are used to determine the purity of the sample.
A summary of the expected chromatographic data from the analysis of a hypothetical sample of this compound is presented in the table below. This data illustrates how the method can distinguish the main compound from potential impurities.
| Compound | Retention Time (min) | Peak Area (%) |
| 2-chlorobenzimidazole (Impurity) | 5.8 | 0.15 |
| This compound | 15.2 | 99.80 |
| Unknown Impurity | 17.5 | 0.05 |
For even faster and more sensitive analyses, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can be employed. The use of sub-2 µm particles in UPLC columns allows for higher resolution and significantly reduced run times. The mass spectrometer provides additional structural information, aiding in the identification of unknown impurities.
In a UPLC-MS system, the chromatographic conditions would be similar to the HPLC method but adapted for the shorter column and higher pressures. The mass spectrometer could be operated in electrospray ionization (ESI) positive mode to detect the protonated molecular ion [M+H]+ of this compound and its impurities. This powerful combination of techniques is invaluable for in-depth characterization and impurity profiling.
Chemical Biology and Mechanistic Pharmacological Research Applications of Benzimidazole Scaffolds
Benzimidazole (B57391) as a Privileged Pharmacophore for Chemical Probe Design
The benzimidazole core is widely recognized as a privileged pharmacophore in the design of chemical probes and drug candidates. researchgate.netresearchgate.net This status is attributed to its versatile physicochemical characteristics, including its capacity for hydrogen bond donation and acceptance, potential for π-π stacking interactions, and the ability to engage in hydrophobic interactions. sigmaaldrich.com These features allow benzimidazole derivatives to bind effectively to the diverse molecular architectures of biological macromolecules like proteins and nucleic acids. sigmaaldrich.com
The structural versatility of the benzimidazole scaffold allows for substitutions at various positions, which can be fine-tuned to achieve desired potency, selectivity, and pharmacokinetic properties. acs.org This adaptability makes it an ideal framework for developing chemical tools to explore biological systems. researchgate.netacs.org For instance, the benzimidazole nucleus is a key component in numerous FDA-approved drugs and is a focal point for the rational design of new bioactive compounds. sigmaaldrich.com While the benzimidazole scaffold is a celebrated tool in chemical probe development, the specific application of 2-Chloro-1-isobutyl-benzoimidazole for this purpose is not extensively documented in current scientific literature.
Mechanistic Studies of Enzyme Inhibition by Benzimidazole Derivatives
The benzimidazole scaffold is a key component in a multitude of enzyme inhibitors, targeting a diverse range of enzymes implicated in various diseases. The specific substitutions on the benzimidazole ring dictate the inhibitory profile and mechanism of action.
Topoisomerases: Benzimidazole derivatives have been identified as potent inhibitors of DNA topoisomerases, crucial enzymes that regulate DNA topology. nih.govnih.gov Some of these compounds act as "topoisomerase poisons," stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and apoptosis. scispace.com For example, certain new benzimidazole-triazole derivatives were found to act as topoisomerase I poisons, similar to the well-known drug camptothecin. scispace.com Other mechanistic studies on bis-benzimidazoles revealed that while they did not act as topoisomerase poisons, they effectively inhibited the catalytic activity of both topoisomerase I and II. nih.gov Research specifically detailing the interaction between this compound and topoisomerases has not been prominently reported.
Lanosterol (B1674476) 14α-demethylase: A primary mechanism of action for many antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. drugbank.comresearchgate.net Several studies have demonstrated that benzimidazole derivatives, particularly those hybridized with triazoles, can effectively inhibit this enzyme. nih.govresearchgate.netapsnet.org The nitrogen atom of the azole ring coordinates with the heme iron in the enzyme's active site, while the rest of the molecule interacts with the apoprotein, leading to the inhibition of ergosterol synthesis. researchgate.netapsnet.org For example, a novel benzimidazole-pyridine-phenylalkanesulfonate hybrid, compound 3k, was shown to inhibit Lanosterol 14α-demethylase with an IC₅₀ value of 4.2 μM. acs.org The potential for this compound to act as an inhibitor of this enzyme is plausible based on the known activity of the scaffold, but requires specific investigation.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Benzimidazole derivatives have shown significant promise as anti-inflammatory agents through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). fishersci.de Many derivatives have been developed as selective COX-2 inhibitors, which is a major target for anti-inflammatory drug research due to the association of COX-2 overexpression with inflammation and cancer. acs.orgsigmaaldrich.com The mechanism involves blocking the enzyme's active site, preventing the conversion of arachidonic acid to prostaglandins. Similarly, certain benzimidazole derivatives have been synthesized that inhibit 5-lipoxygenase, the enzyme responsible for producing pro-inflammatory leukotrienes. One study identified a derivative that potently inhibited 5-lipoxygenase in rat basophilic leukemia cells.
Table 1: Examples of Enzyme Inhibition by Various Benzimidazole Derivatives
| Derivative Class | Target Enzyme | Finding | Reference |
|---|---|---|---|
| Benzimidazole-Pyridine Hybrid | Lanosterol 14α-demethylase (CYP51) | Compound 3k showed an IC₅₀ of 4.2 μM. | acs.org |
| Benzimidazole-Triazole Hybrids | Topoisomerase I | Compounds 4b and 4h were potent cytotoxic agents, acting as topoisomerase poisons. | scispace.com |
| Substituted Benzimidazoles | Cyclooxygenase-2 (COX-2) | Novel derivatives showed potent and selective COX-2 inhibition with IC₅₀ values as low as 0.13 μM. | sigmaaldrich.com |
While these findings underscore the potential of the benzimidazole core, the specific inhibitory activity of this compound against these enzymes remains to be elucidated through direct experimental studies.
Receptor Binding and Modulation Mechanisms
The versatility of the benzimidazole scaffold extends to its ability to interact with various G-protein coupled receptors (GPCRs), modulating their activity and downstream signaling pathways.
Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are important therapeutic targets. Research has shown that the benzimidazole framework is a valuable scaffold for developing ligands for these receptors. For instance, a series of N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles yielded compounds with nanomolar affinity for the CB1 receptor. drugbank.com Other studies focused on developing selective CB2 ligands, identifying key structural features for affinity, such as small flexible substituents at position 1 and a benzyl (B1604629) moiety at position 2 of the benzimidazole core.
Bradykinin (B550075) Receptors: Bradykinin receptors, particularly the B1 and B2 subtypes, are involved in inflammation and pain. Benzimidazole derivatives have been successfully designed as potent and selective antagonists for the bradykinin B1 receptor. A series of 1-benzylbenzimidazoles produced compounds with high affinity for the B1 receptor, demonstrating the utility of this scaffold in targeting inflammatory pathways.
Transient Receptor Potential Vanilloid-1 (TRPV1): TRPV1 is an ion channel that functions as a sensor for noxious stimuli, including heat and pain, making it a key target for developing new analgesics. A bipyridinyl benzimidazole derivative was developed as a potent TRPV1 antagonist, highlighting the potential of this chemical class to treat neuropathic pain. The mechanism involves blocking the channel and preventing the influx of calcium ions that triggers pain signals.
The potential for this compound to modulate these receptors would depend on how its specific substituents (N1-isobutyl and C2-chloro) fit into the respective receptor binding pockets. This requires dedicated binding and functional assays.
DNA Interaction Mechanisms of Benzimidazole Derivatives
A significant area of research for benzimidazole derivatives is their interaction with DNA. Many compounds in this class are known to bind to the minor groove of the DNA double helix, particularly at sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. nih.govresearchgate.net This binding is stabilized by a combination of forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions.
The binding mode is exemplified by the well-known DNA stain Hoechst 33258, a bis-benzimidazole. The benzimidazole moieties fit snugly into the minor groove, with the nitrogen atoms forming hydrogen bonds with the bases. This interaction can inhibit the activity of DNA-dependent enzymes like polymerases and topoisomerases, and can block the binding of transcription factors, ultimately leading to cytotoxic effects. nih.gov Studies on asymmetric benzimidazole derivatives have shown that the mode of binding can be complex, with some compounds binding as monomers while others form cooperative dimers within the DNA minor groove. The specific DNA binding properties of this compound have not been reported, but its core structure suggests a potential for minor groove interactions.
Application in the Development of Chemical Tools for Interrogating Biological Pathways
The structural and functional diversity of benzimidazole derivatives makes them excellent candidates for the development of chemical tools to probe and understand complex biological pathways. researchgate.netacs.org Their ability to be tailored to interact with specific enzymes or receptors allows researchers to selectively perturb a single component of a pathway and observe the downstream effects.
For example, selective benzimidazole-based kinase inhibitors can be used to dissect signaling cascades involved in cell proliferation and survival. apsnet.org Similarly, fluorescently tagged benzimidazole derivatives, akin to Hoechst dyes, can be used to visualize DNA and study nuclear dynamics within living cells. By designing derivatives with high affinity and selectivity for a particular target, such as a specific receptor subtype or enzyme isoform, the benzimidazole scaffold provides a powerful toolkit for chemical genetics and systems biology. acs.org The utility of this compound as such a tool would hinge on identifying a specific, high-affinity biological target for it.
Lead Optimization Strategies Leveraging the Benzimidazole Core for Targeted Molecular Interactions
The benzimidazole nucleus serves as a robust starting point for lead optimization in drug discovery. acs.org Its core structure can be systematically modified to enhance interactions with a biological target, thereby improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. apsnet.org
Structure-activity relationship (SAR) studies are central to this process. For instance, in the development of CB2 receptor ligands, it was found that incorporating small flexible substituents at position 1 and lipophilic groups at position 5 of the benzimidazole ring enhanced binding affinity. For kinase inhibitors, the benzimidazole can act as a hinge-binding motif in some cases or as a general scaffold in others, with modifications aimed at exploiting unique structural features of the target kinase. apsnet.org In the context of anti-inflammatory agents, SAR studies have provided crucial insights into the structural features required for potent inhibition of enzymes like COX-2. acs.orgsigmaaldrich.com
For this compound, lead optimization would involve exploring variations of the isobutyl group at the N1 position and potentially replacing the chloro group at the C2 position with other functionalities to modulate its electronic and steric properties, thereby optimizing its interaction with a given biological target.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for Benzimidazole (B57391) Derivatives
The synthesis of benzimidazole derivatives is continuously evolving, with a strong emphasis on sustainability and efficiency. researchgate.netnih.gov Traditional methods often require harsh conditions, such as high temperatures and the use of hazardous solvents. Future research on the synthesis of 2-Chloro-1-isobutyl-benzoimidazole will likely focus on adopting greener and more innovative approaches that are becoming prevalent for other benzimidazole compounds.
One promising area is the use of eco-friendly catalysts and reaction media. For instance, zeolites have been successfully employed to catalyze the formation of the benzimidazole ring in an environmentally friendly manner. researchgate.net Similarly, deep eutectic solvents (DES) are gaining traction as green reaction media for benzimidazole synthesis. Photocatalytic methods, which utilize light to drive chemical reactions, offer another sustainable route to 2-substituted benzimidazoles, often proceeding under mild conditions with high yields.
Future synthetic strategies for this compound could involve a one-pot reaction where the isobutyl group is introduced at the N1 position, followed by the chlorination at the C2 position, or vice versa, using these modern techniques. The goal would be to improve yields, reduce waste, and avoid the use of toxic reagents, aligning with the principles of green chemistry.
Advanced Computational Modeling for Precise Mechanism Prediction and Design
Computational chemistry has become an indispensable tool in drug discovery and development, and its application to benzimidazole derivatives is well-documented. For this compound, advanced computational modeling can provide profound insights into its physicochemical properties, potential biological activities, and mechanisms of action, even before its synthesis and in vitro testing.
Techniques such as Density Functional Theory (DFT) can be used to calculate the molecular descriptors of this compound, offering information about its electronic structure and reactivity. Molecular docking studies can then predict how this compound might bind to the active sites of various biological targets. For example, docking simulations could explore its potential as an inhibitor of enzymes like urease or various kinases, which are known targets for other benzimidazole derivatives.
Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding interactions. Machine learning algorithms, trained on datasets of known benzimidazole compounds, could also be used to predict the bioactivity of this compound against a range of targets. These computational approaches can help in prioritizing experimental studies and in designing more potent and selective analogs.
Exploration of Undiscovered Biological Targets and Modulatory Pathways
The biological activities of benzimidazole derivatives are vast, with compounds showing antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others. This diversity stems from their ability to interact with a wide array of biological targets. While many targets for benzimidazoles are known, the exploration for new ones is a continuous effort.
For this compound, a systematic screening against a panel of biological targets would be a logical first step. Based on the activities of structurally related compounds, potential targets could include:
Kinases: Many benzimidazole derivatives are potent inhibitors of protein kinases such as EGFR, VEGFR-2, and PDGFR, which are crucial in cancer progression.
Enzymes: Targets like topoisomerases, poly (ADP-ribose) polymerase (PARP), and dihydrofolate reductase (DHFR) are also known to be inhibited by benzimidazole-containing molecules.
Receptors: Benzimidazole derivatives have been shown to interact with various receptors, including androgen receptors and imidazoline (B1206853) receptors.
Future research could also delve into novel or less-explored pathways. For instance, the anti-inflammatory effects of some benzimidazoles are mediated through interactions with cannabinoid and bradykinin (B550075) receptors. Investigating whether this compound can modulate these or other signaling pathways could uncover new therapeutic applications. The presence of the chloro and isobutyl groups will undoubtedly influence its binding affinity and selectivity for different targets, making it a unique candidate for discovery research.
Integration of Multidisciplinary Approaches for Comprehensive Benzimidazole Research
The future of research on this compound, and indeed on all novel chemical entities, lies in the integration of multiple scientific disciplines. nih.gov A comprehensive understanding of this compound will not be achieved through isolated studies but through a collaborative effort that combines synthetic chemistry, computational modeling, and biological evaluation.
An integrated workflow for studying this compound would likely begin with computational predictions of its properties and potential biological targets. This would guide its efficient and sustainable synthesis. The synthesized compound would then be subjected to a battery of in vitro biological assays to validate the computational predictions and to discover new activities.
Any promising "hits" from these screenings would then be further investigated through more detailed mechanistic studies, which could involve a combination of molecular biology techniques and more advanced computational simulations. This iterative cycle of design, synthesis, testing, and analysis is a powerful paradigm for modern drug discovery and will be crucial for unlocking the full therapeutic potential of this compound.
Q & A
Basic: What are optimal reaction conditions for synthesizing 2-Chloro-1-isobutyl-benzoimidazole derivatives?
Methodological Answer:
The synthesis of chloro-substituted benzimidazoles often involves nucleophilic substitution or cyclization reactions. For example, optimizing solvent and base combinations is critical. In model reactions for related compounds (e.g., benzyl 2-chloroacetate), dichloromethane (DCM) as a solvent and diisopropylethylamine (DIPEA) as a base yielded high efficiency due to DIPEA's ability to neutralize HCl byproducts and DCM's inertness . For this compound, similar conditions may apply, but temperature control (0–5°C) is advised to minimize side reactions like over-alkylation.
Basic: How can structural characterization of this compound be performed?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR : and NMR to confirm the substitution pattern and isobutyl group integration .
- Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of the crystal structure, as demonstrated in related benzimidazole derivatives .
- Thermogravimetric Analysis (TGA) : To assess thermal stability, which is critical for storage and handling .
Advanced: How to resolve contradictions in reported bioactivity data for chloro-benzimidazole derivatives?
Methodological Answer:
Contradictions often arise from differences in assay conditions or impurity profiles. To address this:
Reproducibility Checks : Repeat experiments under standardized conditions (e.g., pH, solvent, cell lines).
Purity Validation : Use HPLC (>95% purity) to eliminate confounding effects from byproducts .
Comparative Studies : Cross-reference with structurally analogous compounds (e.g., 2-aminobenzothiazole derivatives) to identify trends in substituent-dependent activity .
Mechanistic Profiling : Use computational tools (e.g., molecular docking) to explore binding affinity variations caused by chloro/isobutyl groups .
Advanced: What reaction mechanisms govern the functionalization of this compound?
Methodological Answer:
The chlorine atom at the 2-position is highly reactive, enabling:
- Nucleophilic Aromatic Substitution (SNAr) : Requires electron-withdrawing groups (e.g., nitro) to activate the ring. For example, substitution with amines or thiols under mild conditions (40–60°C, DMF solvent) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh)) in toluene/ethanol .
- Metal Complexation : The benzimidazole nitrogen can coordinate to transition metals (e.g., Rh or Ru), forming catalysts for asymmetric synthesis, as seen in related imidazolidinium complexes .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse for 15 minutes and seek medical attention .
- Storage : Keep in a cool, dry place away from oxidizing agents due to potential reactivity .
Advanced: How can computational methods guide the design of this compound-based inhibitors?
Methodological Answer:
Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites for functionalization .
Molecular Dynamics (MD) Simulations : Predict binding modes with target proteins (e.g., kinases or antimicrobial targets) .
ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for improved bioavailability) .
Basic: What purification strategies are effective for this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (7:3) for baseline separation of unreacted starting materials .
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for analytical-scale purification .
Advanced: How does the isobutyl group influence the physicochemical properties of this compound?
Methodological Answer:
- Lipophilicity : The isobutyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
- Steric Effects : Bulky substituents may hinder interactions with planar binding pockets (e.g., DNA intercalation) .
- Thermal Stability : Isobutyl groups improve thermal resilience, as shown by TGA data (decomposition >200°C in related compounds) .
Advanced: What strategies mitigate side reactions during halogenation of benzimidazole derivatives?
Methodological Answer:
- Controlled Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to prevent over-bromination .
- Catalytic Systems : Employ Lewis acids (e.g., FeCl) to regioselectively activate specific positions .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and halt at the desired intermediate .
Basic: What analytical techniques validate the purity of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
